molecular formula C34H44N8O2 B8395888 Pyrazolo[3,4-d]pyrimidine 13

Pyrazolo[3,4-d]pyrimidine 13

Cat. No.: B8395888
M. Wt: 596.8 g/mol
InChI Key: CUIYKFICQYRIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]pyrimidine 13 is a useful research compound. Its molecular formula is C34H44N8O2 and its molecular weight is 596.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties, primarily due to their ability to inhibit eukaryotic protein kinases. These compounds demonstrate efficacy against various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Findings

  • Epidermal Growth Factor Receptor Inhibition : Recent studies have synthesized derivatives that act as epidermal growth factor receptor inhibitors (EGFRIs). For instance, compound 12b exhibited potent anti-proliferative activity against A549 and HCT-116 cancer cells with IC50 values of 8.21 µM and 19.56 µM, respectively. It also showed significant inhibitory activity against mutant EGFR (T790M) with an IC50 of 0.236 µM, highlighting its potential in treating resistant cancer forms .
  • Dual Activity : The combination of anticancer and antibacterial activities is particularly beneficial for cancer patients who are immunocompromised due to treatment. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of bacteria such as Staphylococcus aureus while simultaneously targeting cancer cells .

Antimicrobial Properties

Emerging research indicates that pyrazolo[3,4-d]pyrimidines possess significant antimicrobial properties. These compounds are being investigated for their potential to combat bacterial infections, especially in patients undergoing cancer therapies.

Research Insights

  • A library of pyrazolo[3,4-d]pyrimidines was evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that these compounds can serve as dual-action agents that inhibit both bacterial growth and tumor cell proliferation .
  • The exploration of these compounds in combination with traditional antibiotics like ampicillin has shown promising results in enhancing antibacterial efficacy .

Inhibition of Kinases

Pyrazolo[3,4-d]pyrimidine derivatives are recognized as potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and vascular endothelial growth factor receptor (VEGFR).

Significant Findings

  • Bruton's Tyrosine Kinase Inhibition : A study focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidines revealed that certain derivatives exhibited irreversible inhibition of BTK. This is particularly relevant for treating B-cell malignancies . For example, compound 5e demonstrated moderate tumor growth inhibition in murine models .
  • Multitarget Inhibition : Novel phenylpyrazolo[3,4-d]pyrimidine-based multitarget inhibitors have been developed with demonstrated efficacy against multiple targets involved in cancer progression . These compounds showed IC50 values ranging from 0.3 to 24 µM against various kinases.

Summary Table of Applications

Application AreaCompound/Study ReferenceKey Findings
Anticancer ActivityCompound 12b Potent EGFR inhibitor; IC50 = 8.21 µM (A549)
Antibacterial ActivityPyrazolo[3,4-d]pyrimidines Effective against Staphylococcus aureus
BTK InhibitionCompound 5e Moderate tumor growth inhibition
Multitarget InhibitionPhenylpyrazolo derivatives IC50 range: 0.3–24 µM; effective against various kinases

Properties

Molecular Formula

C34H44N8O2

Molecular Weight

596.8 g/mol

IUPAC Name

N-[4-[4-amino-1-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-3-methyl-3-phenylbutanamide

InChI

InChI=1S/C34H44N8O2/c1-34(2,24-8-6-5-7-9-24)21-29(43)38-27-15-10-23(20-28(27)44-4)31-30-32(35)36-22-37-33(30)42(39-31)26-13-11-25(12-14-26)41-18-16-40(3)17-19-41/h5-10,15,20,22,25-26H,11-14,16-19,21H2,1-4H3,(H,38,43)(H2,35,36,37)

InChI Key

CUIYKFICQYRIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C4CCC(CC4)N5CCN(CC5)C)OC)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.